

Physicochemical Properties of 4-Fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzoic acid

Cat. No.: B1304787

[Get Quote](#)

4-Fluoro-2-methoxybenzoic acid is an organic aromatic compound, a derivative of benzoic acid, characterized by the presence of a fluorine atom and a methoxy group on the benzene ring.[1] It typically appears as a white to off-white crystalline powder.[1]

Property	Value	Reference(s)
Molecular Weight	170.14 g/mol	[1][2]
Molecular Formula	C ₈ H ₇ FO ₃	[1][2]
CAS Number	395-82-4	[1][2][3]
Appearance	White to Almost white powder to crystal	[1]
Melting Point	134 °C	
Boiling Point	93 °C (at 10 Torr)	
Synonyms	4-Fluoro-o-anisic Acid, 2-Methoxy-4-fluorobenzoic acid	[1]

Experimental Protocols

Synthesis of 4-Fluoro-2-methoxybenzoic Acid

A common synthetic route for **4-Fluoro-2-methoxybenzoic acid** involves a multi-step process starting from commercially available precursors. One documented method is the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis and purification.[3]

Step 1: Friedel-Crafts Acylation

- m-Fluorotoluene and a trihaloacetyl chloride (e.g., trichloroacetyl chloride) are used as the initial raw materials.
- The reaction is carried out in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride.
- This step yields a mixture of ortho and para ketone isomers.

Step 2: Hydrolysis

- The resulting ketone isomers are then hydrolyzed under alkaline conditions.
- This hydrolysis step converts the ketone groups into carboxylic acid groups, forming a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.

Step 3: Purification

- The final target product, 4-fluoro-2-methylbenzoic acid, is separated from its isomer and other impurities through recrystallization.[3]

An alternative approach involves the selective fluorination and methylation of a 2-hydroxybenzoic acid precursor.[1]

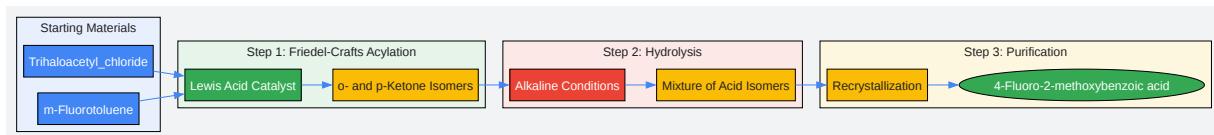
Analytical Methodology: UHPLC-MS/MS Analysis

A reliable and rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method can be employed for the analysis of fluorobenzoic acids, including **4-Fluoro-2-methoxybenzoic acid**.[4]

Sample Preparation:

- Prepare a stock solution of **4-Fluoro-2-methoxybenzoic acid** in a concentration of 1,000 ppm by dissolving 0.01 g of the compound in 10 mL of a water:acetonitrile (7:3 v/v) mixture. [4]
- Vigorously shake the mixture to ensure complete dissolution.[4]
- Prepare working standards by diluting the stock solution as needed to compensate for mass spectrometry response.[4]
- For calibration, a series of standards can be prepared through serial dilution to achieve a range of concentrations.[4]

Instrumentation and Conditions:


- UHPLC System: A standard UHPLC system equipped with a C18 reverse-phase column is suitable for separation.[4]
- Mass Spectrometer: A tandem mass spectrometer is used for detection.[4]
- Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used.[4]

Applications in Research and Drug Development

4-Fluoro-2-methoxybenzoic acid and its isomers are valuable intermediates in the synthesis of a variety of bioactive molecules and materials.

- Medicinal Chemistry: It serves as a fundamental building block for the development of enzyme inhibitors and receptor ligands.[1] The incorporation of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.
- Pharmaceuticals: Isomers of this compound are utilized in the synthesis of active pharmaceutical ingredients (APIs), including potential anti-inflammatory and anticancer agents.[5] There is also research into its derivatives for the treatment of Alzheimer's disease. [6]
- Agrochemicals and Materials Science: This compound is also employed in the synthesis of fluorinated polymers and other specialty chemicals.[1]

Visualized Workflow: Synthesis of 4-Fluoro-2-methoxybenzoic Acid

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-Fluoro-2-methoxybenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. s4science.at [s4science.at]
- 5. innospk.com [innospk.com]
- 6. ossila.com [ossila.com]
- To cite this document: BenchChem. [Physicochemical Properties of 4-Fluoro-2-methoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304787#4-fluoro-2-methoxybenzoic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com